molecular formula C25H29N3O3 B254060 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

Cat. No. B254060
M. Wt: 419.5 g/mol
InChI Key: RREGMPQZKRUJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key regulator of cell survival and proliferation, and its dysregulation is associated with many diseases, including cancer.

Mechanism of Action

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one targets the protein kinase AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and it promotes cell survival by inhibiting apoptosis and promoting cell cycle progression. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one inhibits AKT by binding to its ATP-binding site, preventing its phosphorylation and activation. This leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have specific biochemical and physiological effects in cancer cells. It inhibits AKT phosphorylation and downstream signaling pathways, leading to decreased cell survival and proliferation. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one also induces apoptosis and cell cycle arrest in cancer cells, and it has been shown to sensitize cancer cells to other anticancer agents. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of specificity for AKT. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in lab experiments. It has a short half-life and low solubility, which can make dosing and administration challenging. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one. One area of focus is the development of new formulations and delivery methods to improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can predict response to 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, which could help guide patient selection in clinical trials. In addition, there is ongoing research into the potential of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in combination with other anticancer agents, as well as its potential in other diseases beyond cancer. Overall, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one is a promising therapeutic agent that has the potential to make a significant impact in the field of cancer research.

Synthesis Methods

The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one involves multiple steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,5,7-trimethyl-1H-quinolin-4-one, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques. The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been optimized to increase yield and purity, and it is now widely available for research purposes.

Scientific Research Applications

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and it has demonstrated efficacy in preclinical models of various types of cancer, including breast, lung, and prostate cancer. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been studied in combination with other anticancer agents, and it has shown synergistic effects in some cases. In addition to cancer, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been investigated for its potential in treating other diseases, such as diabetes and neurodegenerative disorders.

properties

Product Name

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C25H29N3O3/c1-16-10-17(2)24-21(11-16)26-18(3)20(25(24)29)14-28-8-6-27(7-9-28)13-19-4-5-22-23(12-19)31-15-30-22/h4-5,10-12H,6-9,13-15H2,1-3H3,(H,26,29)

InChI Key

RREGMPQZKRUJGE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N=C(C(=C2O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.